N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1021220-65-4
VCID: VC8433258
Molecular Formula: C22H17ClN4O2S
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1021220-65-4](/images/structure/VC8433258.png)
Description |
N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of pyrazolo-pyrazine derivatives. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the structural characteristics, synthesis methods, and potential biological applications of this compound. Structural CharacteristicsThe molecular structure of N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is defined by the following features:
This combination of functional groups provides the compound with unique physicochemical properties that may influence its biological activity. SynthesisThe synthesis of this compound typically involves multi-step reactions using commercially available reagents. A general approach includes:
Each step is optimized for yield and purity using techniques such as refluxing in organic solvents and purification through recrystallization or chromatography. Analytical CharacterizationThe compound's identity and purity are confirmed through advanced analytical techniques:
Biological ApplicationsThe structural features of N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide suggest potential pharmacological activities:
Comparative Analysis with Related Compounds
Future DirectionsFurther research is required to fully explore the potential of this compound:
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CAS No. | 1021220-65-4 | |||||||||||||||
Product Name | N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | |||||||||||||||
Molecular Formula | C22H17ClN4O2S | |||||||||||||||
Molecular Weight | 436.9 g/mol | |||||||||||||||
IUPAC Name | N-(3-acetylphenyl)-2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |||||||||||||||
Standard InChI | InChI=1S/C22H17ClN4O2S/c1-14(28)16-3-2-4-18(11-16)25-21(29)13-30-22-20-12-19(26-27(20)10-9-24-22)15-5-7-17(23)8-6-15/h2-12H,13H2,1H3,(H,25,29) | |||||||||||||||
Standard InChIKey | FBCAZPYKRVTKSV-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |||||||||||||||
Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |||||||||||||||
PubChem Compound | 27396897 | |||||||||||||||
Last Modified | Aug 20 2023 |
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